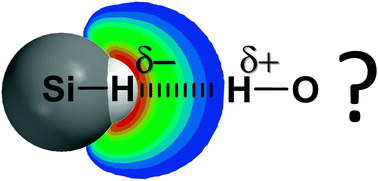Can non-polar hydrogen atoms accept hydrogen bonds?†‡
Chemical Communications Pub Date: 2013-10-22 DOI: 10.1039/C3CC46048G
Abstract
We examine an unusual case where a neutral hydrogen atom acts as a hydrogen-bond acceptor. The association constant between trihexylsilane and perfluoro-tert-butanol was measured as ∼0.8 M−1 in cyclohexane. Computations and experimental NMR data are consistent with a weak, but favourable Si–H⋯HO interaction.


Recommended Literature
- [1] Compositional analysis of organosolv poplar lignin by using high-performance liquid chromatography/high-resolution multi-stage tandem mass spectrometry†
- [2] Contents list
- [3] Flubendazole residues in eggs after oral administration to laying hens: determination with reversed phase liquid chromatography†
- [4] Epitaxial and atomically thin graphene–metal hybrid catalyst films: the dual role of graphene as the support and the chemically-transparent protective cap†
- [5] Robust superhydrophobic attapulgite coated polyurethane sponge for efficient immiscible oil/water mixture and emulsion separation†
- [6] Oxygen surface exchange kinetics and stability of (La,Sr)2CoO4±δ/La1−xSrxMO3−δ (M = Co and Fe) hetero-interfaces at intermediate temperatures†
- [7] Bicyclic medium-ring diphosphines: contrasting behaviour in the bicyclo[3.3.3]undecane and bicyclo[4.4.4]tetradecane series
- [8] Isotopic composition of silicon measured by multicollector plasma source mass spectrometry in dry plasma mode
- [9] Di and trinuclear rare-earth metal complexes supported by 3-amido appended indolyl ligands: synthesis, characterization and catalytic activity towards isoprene 1,4-cis polymerization†
- [10] Simultaneously enhancing the performance of perovskite solar cells and suppressing lead leakage via an interface modification strategy†










